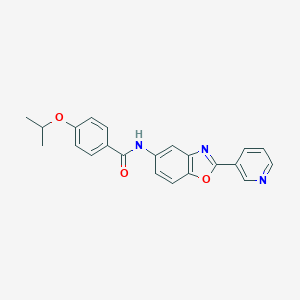![molecular formula C21H25NO2 B245147 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol, also known as EHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EHDP is a derivative of diphenylacetylene and has a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. It has also been shown to inhibit the activity of osteoclasts by blocking the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway.
Biochemical and Physiological Effects:
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption. This makes 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol a potential candidate for the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that it is a relatively simple compound to synthesize, making it easily accessible for laboratory experiments. Additionally, 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry, which means there is a wealth of scientific literature available on its properties and effects. However, one limitation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol. One area of interest is the development of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol analogues with improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol's potential as a treatment for other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol and its effects on the body.
Métodos De Síntesis
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of diphenylacetylene with ethyl chloroacetate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the intermediate product with 2-aminoethanol to yield 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol.
Aplicaciones Científicas De Investigación
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption.
Propiedades
Fórmula molecular |
C21H25NO2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
5-[ethyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H25NO2/c1-2-22(17-18-23)16-10-9-15-21(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,23-24H,2,15-18H2,1H3 |
Clave InChI |
JKSHYQKBPYTQKP-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)